1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate
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Overview
Description
The compound contains a trifluoromethyl group, which is known to impart significant pharmacological and chemical properties
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)phenol and 2-bromo-1-propanamine.
Reaction Conditions: The reaction between 4-(trifluoromethyl)phenol and 2-bromo-1-propanamine is carried out under basic conditions, often using a base like potassium carbonate.
Oxalate Formation: The resulting product is then reacted with oxalic acid to form the oxalate salt of the compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions include various derivatives that retain the trifluoromethyl group while modifying other parts of the molecule.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate can be compared with other similar compounds, such as:
Fluoxetine: Known for its use as an antidepressant, fluoxetine contains a similar trifluoromethyl group and phenoxy structure.
Trifluoromethylphenyl derivatives: These compounds share the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. The presence of the trifluoromethyl group and the phenoxy moiety contributes to its unique biological activity, making it a candidate for further research in the fields of psychiatry and neurology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄F₃NO₅, with a molecular weight of approximately 309.24 g/mol. The trifluoromethyl group enhances metabolic stability and bioavailability, which are critical factors in drug design. The oxalate salt form suggests potential solubility and stability advantages in biological systems.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin receptors. Similar compounds have demonstrated the ability to modulate these systems, suggesting that this compound may exhibit antidepressant properties akin to well-known selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.
Binding Affinity Studies
Studies indicate that compounds with similar structures can bind effectively to serotonin receptors, which play a crucial role in mood regulation. Preliminary investigations suggest that this compound may also influence norepinephrine and dopamine pathways, further broadening its potential therapeutic applications.
Pharmacological Studies
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound:
- Bioavailability : The compound is expected to exhibit high oral bioavailability due to its chemical structure.
- Metabolism : Initial studies suggest that it may undergo hepatic metabolism via cytochrome P450 enzymes, similar to other SSRIs, which could lead to significant drug-drug interactions.
Case Studies and Research Findings
Several studies have explored the effects of related compounds, providing insights into the potential efficacy of this compound:
- Antidepressant Activity : A study involving fluoxetine derivatives showed promise in improving depressive symptoms in animal models, suggesting that similar mechanisms may be at play with this compound.
- Anxiolytic Effects : Research on analogous compounds indicated potential anxiolytic properties, warranting further exploration into the therapeutic benefits for anxiety disorders.
- Neuroprotective Effects : Investigations into compounds with trifluoromethyl substitutions have indicated neuroprotective effects in neurodegenerative disease models, hinting at possible applications for conditions such as Alzheimer's disease.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
Fluoxetine | C₁₇H₁₈F₃N₁O | 345.79 g/mol | SSRI with established efficacy |
Norfluoxetine | C₁₇H₁₈F₃N₂O | 338.33 g/mol | Active metabolite of fluoxetine |
3-(Trifluoromethyl)phenylpropan-1-amine | C₁₆H₁₆F₃N | 295.30 g/mol | Exhibits similar antidepressant properties |
This table illustrates how this compound compares structurally and functionally with established antidepressants.
Properties
IUPAC Name |
oxalic acid;1-[4-(trifluoromethyl)phenoxy]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.C2H2O4/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13;3-1(4)2(5)6/h2-5,7H,6,14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQATKHIDLZHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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